3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound characterized by its complex molecular structure, which includes a pyrazolo[3,4-b]pyridine core. This compound has garnered attention in medicinal chemistry for its potential applications in drug development and organic synthesis. It is classified as a pyrazole derivative, notable for the presence of bromine and methoxy functional groups, as well as a tetrahydro-2H-pyran moiety, which contribute to its unique chemical properties and reactivity .
3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is classified under:
The synthesis of 3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine typically involves several key steps:
The optimization of reaction conditions (temperature, solvent choice, and reaction time) is crucial for maximizing yield and purity. Advanced techniques such as continuous flow chemistry may be employed in industrial settings to enhance efficiency and scalability.
The molecular structure of 3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine features:
The compound's structural data can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 300.16 g/mol |
| CAS Number | 1416714-44-7 |
| SMILES | CCOC(=O)C1=NN=C(C=C1)C(C)C |
The chemical reactivity of 3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine allows for various transformations:
Reaction conditions such as temperature, solvent choice, and catalyst presence are critical for achieving desired products efficiently.
The mechanism of action for 3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific biological targets. It modulates various pathways by binding to receptors or enzymes within cells:
The precise molecular targets remain under investigation but are crucial for understanding its potential therapeutic effects.
The physical properties include:
Key chemical properties involve:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Stability | Stable under standard conditions but sensitive to light and moisture |
These properties influence its handling and storage requirements in laboratory settings.
The applications of 3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine are diverse:
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.:
CAS No.: 142674-35-9